REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([CH3:10])([CH3:9])[C:5](Cl)([CH3:7])[CH3:6].[OH-:12].[K+].[OH2:14]>O1CCOCC1>[CH3:9][C:4]1([CH3:10])[C:5]([CH3:7])([CH3:6])[CH:3]1[C:2]([OH:14])=[O:12] |f:1.2|
|
Name
|
1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C(C)(C)Cl)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 20° C for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1(C)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |